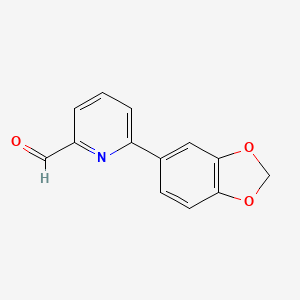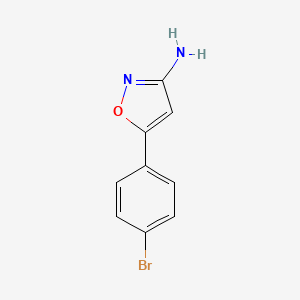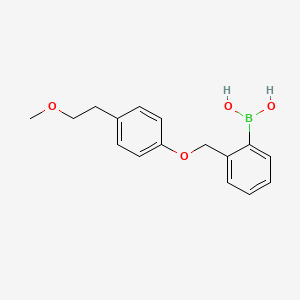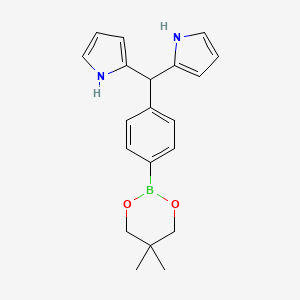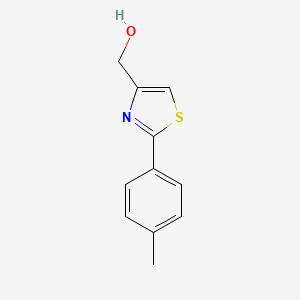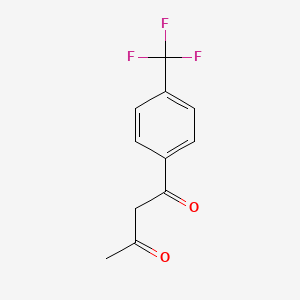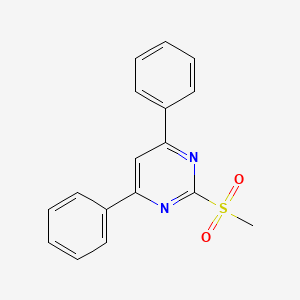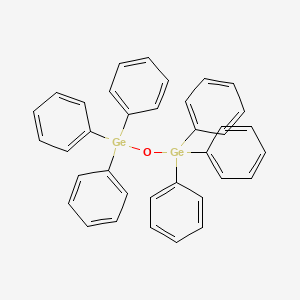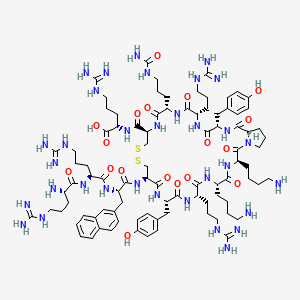
T140 peptide
Übersicht
Beschreibung
The T140 peptide is a 14-residue peptide that contains a single disulfide bridge, an amidated C terminus, and a 4-fluorobenzoyl group at the N terminus . It is known to possess high antagonistic activity and high binding affinity to the chemokine receptor CXCR4 . The interaction between T140 and CXCR4 plays a significant role in tumor migration, invasion, and proliferation .
Synthesis Analysis
The T140 peptide has been subjected to various modifications for the purposes of imaging CXCR4 . In one study, the T140 derivative was conjugated to 1,4,7-triazacyclononane-triacetic acid (NOTA) and labeled with Al[18F] within 30 minutes . The radiochemical yield was 58±5.3% at the end of synthesis, based on fluoride-18 activity .
Molecular Structure Analysis
The T140 peptide is a CXCR4 antagonist that belongs to the family A GPCR . It mediates directed cell migration in development and during inflammation and cancer metastasis .
Chemical Reactions Analysis
The T140 peptide has been labeled with 4-[18F]-fluorobenzoate at the N terminus for CXCR4 imaging in vivo . The labeling of Al[^18F]NOTA-T140 was completed within 30 minutes with a radiochemical yield of 58±5.3% at the end of synthesis .
Physical And Chemical Properties Analysis
The T140 peptide is a 14-residue peptide containing a single disulfide bridge, an amidated C terminus, and a 4-fluorobenzoyl group at the N terminus . It has high CXCR4 antagonistic activity and high binding affinity .
Wissenschaftliche Forschungsanwendungen
1. Noninvasive Visualization of CXCR4 Expression
- Summary of Application: The T140 peptide is used for noninvasive visualization of CXCR4 expression, which plays an important role in tumor aggressiveness, invasiveness, and metastasis formation . Quantification of CXCR4 expression by tumors may have an impact on prediction and evaluation of tumor response to therapies .
- Methods of Application: The T140 derivative was conjugated to 1,4,7-triazacyclononane-triacetic acid (NOTA) and labeled with Al[18F]. The labeling of Al[18F]NOTA-T140 was completed within 30 minutes .
- Results or Outcomes: Al[18F]NOTA-T140 accumulated in CHO-CXCR4 positive but not negative tumors. The uptake of Al[18F]NOTA-T140 in the tumors correlated with CXCR4 protein expression .
2. Targeted Imaging of CXCR4-Chemokine Receptor
- Summary of Application: The T140 peptide is used for targeted imaging of the CXCR4-chemokine receptor . This receptor is over-expressed by multiple types of primary and metastatic cancer cells and organs .
- Methods of Application: The T140 peptide was labeled with radionuclides for PET imaging .
- Results or Outcomes: PET imaging and biodistribution studies demonstrated the ability of these radiotracers in diagnosing CXCR4-positive tumors .
3. Blocking SDF-1/CXCR4 Signaling Pathway
- Summary of Application: The T140 peptide is used as an antagonist to block the SDF-1/CXCR4 signaling pathway . This pathway is involved in the degeneration process of articular cartilage .
- Methods of Application: The specific methods of application for this use of the T140 peptide were not detailed in the source .
- Results or Outcomes: The specific results or outcomes for this use of the T140 peptide were not detailed in the source .
4. Detection of Bladder Malignancy
- Summary of Application: The T140 peptide has been used in the detection of bladder malignancy . This application is particularly important as early detection can significantly improve treatment outcomes.
- Methods of Application: The specific methods of application for this use of the T140 peptide were not detailed in the source .
- Results or Outcomes: The specific results or outcomes for this use of the T140 peptide were not detailed in the source .
4. Targeted Imaging of CXCR4-Chemokine Receptor
- Summary of Application: The T140 peptide is used for targeted imaging of the CXCR4-chemokine receptor . This receptor is over-expressed by multiple types of primary and metastatic cancer cells and organs .
- Methods of Application: The T140 peptide was labeled with radionuclides for PET imaging .
- Results or Outcomes: PET imaging and biodistribution studies demonstrated the ability of these radiotracers in diagnosing CXCR4-positive tumors .
5. Noninvasive Visualization of CXCR4 Expression
- Summary of Application: The T140 peptide is used for noninvasive visualization of CXCR4 expression . This plays an important role in tumor aggressiveness, invasiveness, and metastasis formation .
- Methods of Application: The T140 derivative was conjugated to 1,4,7-triazacyclononane-triacetic acid (NOTA) and labeled with Al[18F]. The labeling of Al[18F]NOTA-T140 was completed within 30 minutes .
- Results or Outcomes: Al[18F]NOTA-T140 accumulated in CHO-CXCR4 positive but not negative tumors. The uptake of Al[18F]NOTA-T140 in the tumors correlated with CXCR4 protein expression .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-[[(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-9,26-bis(3-carbamimidamidopropyl)-23-[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carbonyl]amino]-5-carbamimidamidopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H141N33O18S2/c91-35-5-3-17-58-74(129)116-63(18-4-6-36-92)83(138)123-43-13-24-70(123)82(137)120-66(46-51-28-33-56(125)34-29-51)78(133)115-61(21-10-40-108-88(100)101)73(128)113-62(22-11-42-110-90(104)141)76(131)121-68(80(135)117-64(84(139)140)23-12-41-109-89(102)103)48-142-143-49-69(81(136)119-65(45-50-26-31-55(124)32-27-50)77(132)114-60(72(127)112-58)20-9-39-107-87(98)99)122-79(134)67(47-52-25-30-53-14-1-2-15-54(53)44-52)118-75(130)59(19-8-38-106-86(96)97)111-71(126)57(93)16-7-37-105-85(94)95/h1-2,14-15,25-34,44,57-70,124-125H,3-13,16-24,35-43,45-49,91-93H2,(H,111,126)(H,112,127)(H,113,128)(H,114,132)(H,115,133)(H,116,129)(H,117,135)(H,118,130)(H,119,136)(H,120,137)(H,121,131)(H,122,134)(H,139,140)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H4,102,103,109)(H3,104,110,141)/t57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-,70-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOHHNXUCDZLKM-ADZSTZGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H141N33O18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177446 | |
| Record name | T140 peptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2037.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
T140 peptide | |
CAS RN |
229030-20-0 | |
| Record name | T140 peptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229030200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | T140 peptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



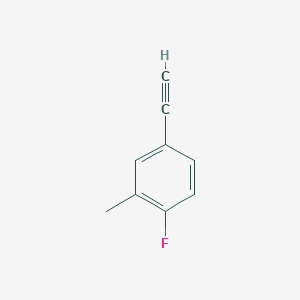
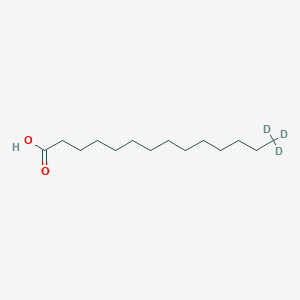
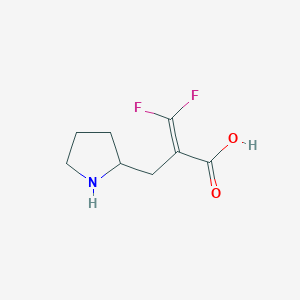
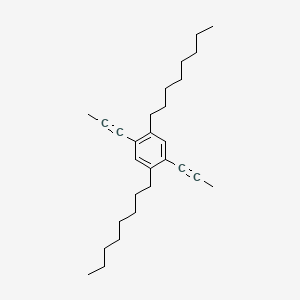
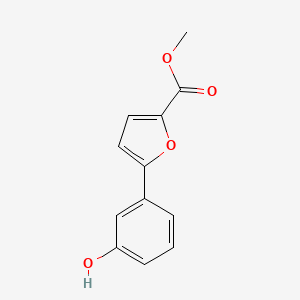
![2-{4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}but-3-enoic acid](/img/structure/B1602351.png)
